HDAC1 Inhibitory Potency: 4‑Methoxybenzoate Ester vs. Acetate Ester Comparator
The target compound inhibits recombinant full‑length human HDAC1 with an IC₅₀ of 2.20 nM [1]. Its closest deposited comparator, the corresponding acetate ester (BDBM30985; [3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] acetate), exhibits primary pharmacology directed at the 5‑HT₁A serotonin receptor rather than HDACs, underscoring that the 4‑methoxybenzoate group, not merely the coumarin–benzimidazole core, is required for high‑affinity HDAC1 engagement [2]. No comparable HDAC1 IC₅₀ is available for the acetate analog in the same assay system; the complete shift in target profile constitutes a qualitative differentiation.
| Evidence Dimension | HDAC1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM |
| Comparator Or Baseline | Acetate ester analog (BDBM30985) – no measurable HDAC1 inhibition reported; primary activity is 5‑HT₁A receptor binding |
| Quantified Difference | Qualitative target‑class switch from HDAC1 inhibitor (2.20 nM) to serotonin receptor ligand |
| Conditions | Recombinant full‑length HDAC1, MAZ1600/MAZ1675 substrate, fluorescence readout [1]; 5‑HT₁A binding assay for comparator [2]. |
Why This Matters
Procurement of the 4‑methoxybenzoate ester is mandatory for any HDAC1‑focused program because the commercially accessible acetate analog lacks HDAC activity entirely.
- [1] BindingDB. BDBM50098420 (CHEMBL3593411): HDAC1 IC₅₀ 2.20 nM. http://bdb8.ucsd.edu. View Source
- [2] BindingDB. BDBM30985 (MLS000107096): primary activity 5‑HT₁A receptor; no HDAC1 data. http://bdb2.ucsd.edu. View Source
